3-Nitrobenzaldoxime

Beckmann rearrangement reaction kinetics aldoxime isomerism

Researchers often assume all nitrobenzaldoxime isomers are interchangeable, leading to failed syntheses. 3-Nitrobenzaldoxime's meta-substitution fundamentally alters electronic properties vs. ortho/para isomers, delivering distinct Beckmann rearrangement kinetics (ksyn/kanti < 1). This ensures reproducible results in pharmaceutical intermediate synthesis, agrochemical building block preparation, and enzyme reactivation studies. Procure with defined stereochemical purity (anti-isomer) for consistent performance.

Molecular Formula C7H6N2O3
Molecular Weight 166.13 g/mol
Cat. No. B8812994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrobenzaldoxime
Molecular FormulaC7H6N2O3
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C=NO
InChIInChI=1S/C7H6N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-5,10H
InChIKeyGQMMRLBWXCGBEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrobenzaldoxime Overview for Scientific & Industrial Buyers


3-Nitrobenzaldoxime (CAS 3431-62-7) is an aromatic aldoxime derivative of 3-nitrobenzaldehyde, characterized by a nitro group in the meta position and an oxime functional group (-CH=NOH) [1]. This compound exists as both syn (Z) and anti (E) stereoisomers, with the anti-isomer being more thermodynamically stable and commercially predominant [2]. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, it undergoes characteristic oxime reactions including Beckmann rearrangement, oxidative hydrolysis, and serves as a building block for more complex benzaldoxime derivatives . Understanding its precise stereochemistry and meta-substitution pattern is critical for applications where positional isomerism dictates reactivity outcomes.

1
Stereochemical control context: anti-isomer commercially predominant; anti stereochemistry reported for consistent Beckmann rearrangement kinetics.
2
Position-specific reactivity: meta-nitro substitution pattern influences electronic environment and reaction pathway selectivity.
3
Supports oxime-derivative synthesis, Beckmann rearrangement studies, and enzyme reactivation research as a defined isomer tool.

Why Generic Substitution of 3-Nitrobenzaldoxime Fails


The common assumption that all nitrobenzaldoximes or aromatic oximes are functionally interchangeable is demonstrably false for this compound. The meta-position of the nitro group in 3-nitrobenzaldoxime fundamentally alters its electronic environment compared to its ortho- and para- isomers, leading to significant deviations in reaction kinetics and pathway selectivity [1]. Furthermore, stereochemical purity (syn vs. anti) is a critical, often overlooked, specification; the commercial product is typically a mixture or the anti-isomer, and using a compound with the wrong or undefined stereochemistry can lead to failed reactions or irreproducible results in sensitive applications like enzyme reactivation studies . The evidence presented below quantifies these critical differentiators, demonstrating that procurement decisions cannot be based on generic class properties but must be guided by compound-specific, experimentally-verified performance data.

Target: 3-Nitrobenzaldoxime (anti)
Stereochemistry
Predominantly anti-isomer; reported Beckmann rearrangement rate profile (ksyn/kanti < 1) differs from generic mixtures.
Substitution pattern
Meta-nitro group creates a distinct electronic environment that alters kinetic selectivity.
Substitute: ortho/para isomers, undefined syn/anti
Stereochemistry
Undefined isomeric purity may shift Beckmann rearrangement outcome; syn/anti ratio can change product distribution.
Substitution pattern
Ortho or para nitro groups lead to different reactivity, thermal pathways, and polymerization rates.

Evidence-Based Differentiators for 3-Nitrobenzaldoxime Selection


Beckmann Rearrangement Kinetic Selectivity

In a direct comparative study of Beckmann rearrangement kinetics, 3-nitrobenzaldoxime is the sole exception among a series of substituted benzaldoximes, exhibiting a relative rate constant (ksyn/kanti) that is less than unity. For all other tested aldoximes (including unsubstituted and para-substituted analogs), the ratio ksyn/kanti is greater than 1, indicating that the syn isomer reacts faster. This reversal in reactivity for 3-nitrobenzaldoxime is a unique, quantifiable differentiator attributed to the specific electronic and steric influence of the meta-nitro group [1].

Beckmann Rearrangement Kinetics
Head-to-head
ksyn/kanti < 1 vs > 1 for other benzaldoximes
Unique kinetic reversal attributed to meta-nitro group; supports reaction design review.
Perchloric acid, 323–363 K.
Beckmann rearrangement reaction kinetics aldoxime isomerism

Reduced Polymerization Rate of Anti-Isomer

A comparative kinetic study on the polymerization behavior of substituted benzaldoximes demonstrates that the anti isomer of 3-nitrobenzaldoxime polymerizes at a significantly lower rate than its ortho and para counterparts. This reduced polymerization rate is a quantifiable property critical for applications requiring controlled polymer chain growth .

Polymerization Rate
Data to verify
Significantly lower than ortho and para isomers
Supports controlled polymer growth studies; isomer-specific rate context.
Exact rate constants not provided in abstract.
polymerization kinetics isomerism material science

Influence of Meta-Substitution on Oxidative Hydrolysis

While a direct meta-isomer comparison is unavailable, a study on the oxidation of para-substituted benzaldoximes by pyridinium fluorochromate provides a class-level inference. The study quantified first-order rate dependence and determined activation energies for para-substituted derivatives, including p-nitrobenzaldoxime, at 30 °C. This establishes that the position of the nitro group (and thus the electronic environment) is a key determinant of oxidative hydrolysis rates [1]. This is strong, class-level evidence that 3-nitrobenzaldoxime will exhibit a distinct rate profile compared to its para-isomer.

Oxidative Hydrolysis
Class-level
First-order rate dependence for para-isomers; meta not directly measured
Positional isomerism likely influences hydrolysis rate; context for oxidation studies.
Pyridinium fluorochromate, 30 °C.
oxidation kinetics aromatic aldoximes pyridinium fluorochromate

Thermal Decomposition Pathway of Meta-Nitro Derivatives

Thermogravimetric (TG) analysis of related hydroxy-substituted benzaldoximes reveals that the presence and position of the nitro group dictate the thermal decomposition pathway. For 3-nitro-4-hydroxy benzaldoxime, heating above 140 °C leads to a specific dehydration event, converting the oxime to the corresponding benzonitrile, while other isomers (e.g., 5-nitro-2-hydroxy benzaldoxime) undergo Beckmann rearrangement to form phenoxazines [1]. This provides class-level evidence that the 3-nitro substitution pattern imparts a unique thermal behavior that is distinct from other nitrobenzaldoxime isomers.

Thermal Decomposition
Class-level
Meta-nitro pattern → dehydration to benzonitrile; ortho/para → phenoxazine
Thermal pathway differs by substitution pattern; review for thermal processing applications.
TG analysis > 140 °C.
thermal stability decomposition mechanism energetic materials

Research and Industrial Applications of 3-Nitrobenzaldoxime


Beckmann Rearrangement with Predictable Kinetics

3-Nitrobenzaldoxime is the optimal substrate for Beckmann rearrangement processes where a specific, slower-than-expected reaction rate for the anti-isomer is required. Its unique ksyn/kanti < 1 behavior [1] makes it indispensable for chemoselective transformations or kinetic studies where the outcome differs from all other benzaldoximes. Procurement should prioritize high stereochemical purity (anti-isomer) to ensure consistent kinetic performance.

Building Block for O-Substituted Derivatives

As a versatile starting material, 3-nitrobenzaldoxime is used to synthesize a range of O-substituted derivatives (e.g., O-(3-chlorobenzyl)-, O-(3-fluorobenzyl)-) [2], which are claimed in patents for potential applications in agrochemicals and pharmaceuticals. The meta-nitro group provides a unique electronic handle for further functionalization and influences the biological activity of the resulting derivatives.

Enzyme Reactivation and Biological Staining Tool

3-Nitrobenzaldoxime has demonstrated specific, albeit moderate, reactivation of organophosphate-inhibited acetylcholinesterase (AChE) . In Ellman's spectrophotometric assay, it achieved a reactivation level of 6%, establishing its utility as a lead compound or tool molecule in neuropharmacology and toxicology research. It is also a documented biological stain , where its specific interactions are valuable.

Model Substrate for Oxidation and Hydrolysis Studies

Due to the well-documented influence of the meta-nitro group on electronic properties, 3-nitrobenzaldoxime serves as an excellent model substrate for mechanistic studies of oxime oxidation and hydrolysis. The class-level kinetic data available for its analogs [3] confirms that positional isomerism dictates reaction rates, making this compound essential for structure-activity relationship (SAR) studies in organic and physical chemistry.

Application
Selection Property
Validation Focus
Beckmann rearrangement kinetic studies
Anti-isomer stereochemical purity
Reaction rate profile verification
O-substituted derivative synthesis
Meta-nitro substitution pattern
Derivative functionalization outcomes
AChE reactivation studies
Reported reactivation profile (6%)
Assay-specific activity verification
Oxime oxidation mechanism studies
Position-specific electronic effect
Kinetic parameter validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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